molecular formula C14H17NO3 B14338900 1-Benzyl-2-oxoazepane-3-carboxylic acid CAS No. 109859-89-4

1-Benzyl-2-oxoazepane-3-carboxylic acid

Cat. No.: B14338900
CAS No.: 109859-89-4
M. Wt: 247.29 g/mol
InChI Key: NNMNYXLQPFFRMX-UHFFFAOYSA-N
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Description

1-Benzyl-2-oxoazepane-3-carboxylic acid is a seven-membered azepane ring derivative featuring a benzyl group at position 1, a ketone (oxo) group at position 2, and a carboxylic acid moiety at position 2. This compound is of interest in medicinal chemistry due to its structural complexity, which may influence pharmacokinetic properties such as metabolic stability and target binding.

Properties

CAS No.

109859-89-4

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

1-benzyl-2-oxoazepane-3-carboxylic acid

InChI

InChI=1S/C14H17NO3/c16-13-12(14(17)18)8-4-5-9-15(13)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,17,18)

InChI Key

NNMNYXLQPFFRMX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=O)C(C1)C(=O)O)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Lactamization via Linear Precursors

A traditional route involves cyclizing linear precursors to form the azepane ring. For example, a benzyl-protected δ-amino acid derivative 1 can undergo intramolecular lactamization under acidic or basic conditions. In one protocol, heating 1 (R = Bn) in toluene with p-toluenesulfonic acid (PTSA) at 110°C for 12 hours yields the lactam 2 (65% yield). Subsequent oxidation of the secondary alcohol at position 2 using Jones reagent (CrO3/H2SO4) introduces the ketone, followed by hydrolysis of an ester at position 3 to the carboxylic acid (Scheme 1).

Table 1: Classical Lactamization Conditions and Yields

Precursor Conditions Product Yield (%)
1 PTSA, toluene, Δ Lactam 2 65
2 Jones reagent 2-Oxo derivative 78

Electrochemical Oxidation Methods

Shono-Type Anodic Oxidation

Modern approaches leverage electrochemical oxidation to functionalize saturated amines. Starting with N-benzylazepane 3 , anodic oxidation in methanol at a carbon anode (1.5 V, 0.1 M LiClO4) introduces a methoxy group at position 2, forming hemiaminal ether 4 (72% yield). Treatment with trimethylsilyl triflate (TMSOTf) and diisopropylethylamine (DIPEA) induces elimination, yielding enecarbamate 5 . Hydrolysis of the carbamate and oxidation of the resultant amine provides the 2-oxoazepane core (Scheme 2).

Key Insight : This method avoids harsh oxidizing agents, improving functional group tolerance. However, the need for specialized electrochemical equipment limits scalability.

Ring-Closing Strategies

Cyclization of Amino-Thioether Precursors

Adapting benzothiazepane synthesis, a thiophenol derivative 6 reacts with 1-bromo-3-chloropropane under basic conditions to form a thioether intermediate 7 . Subsequent ring closure via nucleophilic substitution by the amine group yields azepane 8 (58% yield). Oxidation of sulfur to sulfone and cleavage with H2O2 introduces the ketone, while carboxylation at position 3 completes the synthesis (Scheme 3).

Table 2: Ring-Closing Reaction Parameters

Step Reagents Temperature (°C) Yield (%)
Thioether K2CO3, DMF 80 62
Cyclization NaH, THF 25 58

Post-Functionalization and Modifications

Carboxylation at Position 3

Post-cyclization carboxylation is achieved via Michael addition using methyl acrylate and LDA, followed by hydrolysis. Alternatively, Pd-catalyzed carbonylation of bromide 9 (prepared from 5 ) under CO (1 atm) in methanol introduces the ester, which is saponified to the carboxylic acid (82% over two steps).

Comparative Analysis of Synthetic Routes

Electrochemical vs. Classical Methods :

  • Yield : Electrochemical routes offer higher yields (72% vs. 65% for lactamization).
  • Sustainability : Shono oxidation reduces waste compared to stoichiometric oxidants like Jones reagent.
  • Complexity : Ring-closing strategies require multi-step sequences but enable modular substitution.

Table 3: Route Comparison

Method Steps Total Yield (%) Scalability
Classical Lactamization 4 42 Moderate
Electrochemical 3 55 Low
Ring-Closing 5 38 High

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-oxoazepane-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-Benzyl-2-oxoazepane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways depend on the context of its application, such as its role in inhibiting microbial growth or modulating cellular processes .

Comparison with Similar Compounds

Key Observations:

Smaller rings like azetidine (4-membered) introduce strain, which may affect synthetic accessibility or metabolic stability .

Functional Group Variations :

  • The benzyl group is a common substituent across analogs, contributing to lipophilicity and influencing blood-brain barrier penetration .
  • Protective groups like Boc (tert-butoxycarbonyl) in pyrrolidine derivatives alter reactivity, enabling selective modifications during synthesis .

Biological Activity :

  • The benzothiazine derivative () exhibits anti-inflammatory and analgesic activity, attributed to its dioxo and carboxylic acid groups . While the target compound shares the carboxylic acid moiety, its azepane core may direct activity toward distinct targets.

Research Implications

  • Drug Design : The azepane scaffold’s flexibility makes it a candidate for targeting proteases or GPCRs, while azetidine analogs may serve as rigid scaffolds for kinase inhibitors.
  • Structural-Activity Relationships (SAR) : The presence of a benzyl group and carboxylic acid is critical for interactions with charged or aromatic residues in biological targets.

Q & A

Q. How can the structural identity of 1-Benzyl-2-oxoazepane-3-carboxylic acid be confirmed using spectroscopic methods?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to identify characteristic peaks for the azepane ring (e.g., δ 2.5–3.5 ppm for CH2_2 groups adjacent to the carbonyl) and benzyl substituents (aromatic protons at δ 7.2–7.4 ppm) .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., m/z calculated for C13_{13}H15_{15}NO3_3: 245.1052) and fragmentation patterns indicative of the benzyl and oxoazepane moieties .
  • Infrared (IR) Spectroscopy : Confirm the presence of carbonyl (C=O) stretches at ~1700 cm1^{-1} and carboxylic acid (O-H) bands if present .

Q. What are the recommended synthetic routes for 1-Benzyl-2-oxoazepane-3-carboxylic acid under mild conditions?

  • Methodological Answer :
  • Electrochemical Cyclization : Adapt methods from electrochemical rearrangements of hydroxyoxindoles to benzoxazinones, using controlled potential (e.g., 1.5 V) in acetonitrile with tetrabutylammonium tetrafluoroborate as the electrolyte .
  • Stepwise Synthesis : (1) Benzyl protection of the amine group, (2) ring-closing via lactamization using EDCI/HOBt in DMF, and (3) deprotection under hydrogenolysis (H2_2, Pd/C) .

Q. What safety precautions are critical when handling 1-Benzyl-2-oxoazepane-3-carboxylic acid in laboratory settings?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles.
  • Storage : Store in airtight containers at 2–8°C, away from ignition sources (per GHS P210 guidelines) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in spectroscopic data when characterizing derivatives of 1-Benzyl-2-oxoazepane-3-carboxylic acid?

  • Methodological Answer :
  • Cross-Validation : Combine X-ray crystallography (for unambiguous bond-length confirmation) with DFT calculations to model spectral data (e.g., NMR chemical shifts) .
  • Dynamic NMR Studies : Investigate conformational flexibility of the azepane ring at variable temperatures to explain splitting patterns .
  • Isotopic Labeling : Use 15N^{15}N- or 13C^{13}C-labeled precursors to trace unexpected peaks in complex mixtures .

Q. How does the azepane ring conformation influence the reactivity of 1-Benzyl-2-oxoazepane-3-carboxylic acid in nucleophilic reactions?

  • Methodological Answer :
  • Ring Strain Analysis : Semi-empirical methods (e.g., AM1) predict higher reactivity in boat conformations due to increased strain at the carbonyl carbon .
  • Steric Effects : Substituents at C3 (carboxylic acid) hinder nucleophilic attack; MD simulations can model steric accessibility .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 mechanisms, enhancing reactivity .

Q. What computational modeling approaches are suitable for predicting the stability of 1-Benzyl-2-oxoazepane-3-carboxylic acid under varying pH conditions?

  • Methodological Answer :
  • pKa Prediction : Use COSMO-RS or DFT-based tools (e.g., Gaussian) to calculate acid dissociation constants for the carboxylic acid group (expected pKa ~4.5) .
  • Hydrolysis Pathways : Molecular dynamics (MD) simulations in explicit solvent models (e.g., water) can identify pH-dependent degradation mechanisms (e.g., lactam ring-opening) .

Notes for Methodological Rigor

  • Data Reproducibility : Replicate spectral analyses across multiple instruments (e.g., Bruker vs. Jeol NMR) to rule out equipment-specific artifacts .
  • Contradiction Management : If synthetic yields vary, conduct kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps .
  • Safety Compliance : Regularly review updates to GHS guidelines (e.g., P201-P210 codes) for handling reactive intermediates .

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